Bienvenue dans la boutique en ligne BenchChem!

2-anilino-N-phenylnicotinamide

Nav1.8 inhibitor pain target sodium channel selectivity

2-Anilino-N-phenylnicotinamide (IUPAC: 2-anilino-N-phenylpyridine-3-carboxamide; CAS 52099-85-1) is a small-molecule N-phenyl nicotinamide derivative (molecular formula C₁₈H₁₅N₃O, MW 289.3 g/mol) featuring a pyridine-3-carboxamide core substituted at the 2-position with an anilino group and at the carboxamide nitrogen with a phenyl ring. Its computed physicochemical properties include a topological polar surface area of 54 Ų, a calculated logP (XlogP) of 4.1, two hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
CAS No. 52099-85-1
Cat. No. B4778020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-anilino-N-phenylnicotinamide
CAS52099-85-1
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H15N3O/c22-18(21-15-10-5-2-6-11-15)16-12-7-13-19-17(16)20-14-8-3-1-4-9-14/h1-13H,(H,19,20)(H,21,22)
InChIKeyKCHAJICNYGZISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-N-phenylnicotinamide (CAS 52099-85-1) – Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Anilino-N-phenylnicotinamide (IUPAC: 2-anilino-N-phenylpyridine-3-carboxamide; CAS 52099-85-1) is a small-molecule N-phenyl nicotinamide derivative (molecular formula C₁₈H₁₅N₃O, MW 289.3 g/mol) featuring a pyridine-3-carboxamide core substituted at the 2-position with an anilino group and at the carboxamide nitrogen with a phenyl ring [1]. Its computed physicochemical properties include a topological polar surface area of 54 Ų, a calculated logP (XlogP) of 4.1, two hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds [1]. The compound is catalogued in authoritative small-molecule databases under PubChem CID 2219319 and ChEMBL ID CHEMBL1492107, and it has appeared in multiple high-throughput screening (HTS) campaigns deposited in PubChem BioAssay, probing diverse target classes including GPCRs, ion channels, proteases, and metabolic enzymes [2].

Why In-Class N-Phenyl Nicotinamide Analogs Cannot Be Assumed Interchangeable with 2-Anilino-N-phenylnicotinamide (CAS 52099-85-1)


The N-phenyl nicotinamide chemotype has been explored for multiple, structurally-divergent target profiles including VEGFR2/Kdr kinase inhibition, cyclooxygenase-1 (COX-1) selectivity, Nav1.8 sodium channel blockade, and caspase-dependent apoptosis induction [1][2]. Within this scaffold family, small structural alterations produce substantial shifts in target selectivity and potency: for example, the introduction of a 2-anilino substituent versus a 2-amino substituent changes the hydrogen-bonding donor/acceptor topology and steric bulk at a position critical for target engagement, as demonstrated by the distinct selectivity profiles of 2-amino-N-phenylnicotinamides claimed as Nav1.8 inhibitors [3]. Furthermore, the N-phenyl-2-(phenylamino)-3-pyridinecarboxamide architecture represented by CAS 52099-85-1 has been screened across >100 HTS assays covering proteases, GPCRs, nuclear receptors, and metabolic enzymes, generating a unique bioactivity fingerprint that cannot be recapitulated by unsubstituted N-phenylnicotinamide (CAS 1752-96-1) or 2-aminophenyl analogs [4]. Generic substitution without confirmatory profiling therefore risks selecting a compound with irrelevant target engagement for a given research application.

2-Anilino-N-phenylnicotinamide (CAS 52099-85-1) Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 2-Anilino vs. 2-Amino Substitution and the Nav1.8 Selectivity Divide

The Merck Sharp & Dohme patent US 2022/0119363 A1 explicitly defines 2-amino-N-phenylnicotinamides as Nav1.8 inhibitors, whereas 2-anilino-N-phenylnicotinamide (CAS 52099-85-1) differs by replacement of the primary amine with a secondary aniline nitrogen bearing a phenyl ring [1]. This substitution increases steric bulk and alters the hydrogen-bond donor count (from 2 NH₂ donors in 2-amino analogs to 1 anilino NH donor), which is predicted to disrupt the binding mode essential for Nav1.8 inhibition. While quantitative Nav1.8 IC₅₀ data for the 2-anilino compound are not publicly reported, the patent SAR teaches that the 2-amino group is required for Nav1.8 activity; thus 2-anilino-N-phenylnicotinamide is structurally excluded from the Nav1.8 inhibitor pharmacophore [1]. For procurement decisions, this means CAS 52099-85-1 should not be selected as a Nav1.8 tool compound substitute for 2-amino analogs.

Nav1.8 inhibitor pain target sodium channel selectivity SAR differentiation

COX Inhibitory Profile: 2-Anilino Nicotinic Acid Derivatives Exhibit Weak COX-2 Activity vs. Selective COX-1 N-Phenylnicotinamides

A 2023 study by Yarhorhosseini et al. synthesized and screened 23 derivatives of 2-anilino nicotinic acids for COX-1 and COX-2 inhibition; none of the reported derivatives bore the N-phenyl amide found in CAS 52099-85-1, but the scaffold core is relevant [1]. Separately, Cai et al. (2011) reported a series of N-phenylnicotinamides (compounds 1–40) with potent and selective COX-1 inhibition, exemplified by compound 28 with COX-1 IC₅₀ of 0.35 µM and COX-2 IC₅₀ >100 µM (>285-fold selectivity) [2]. CAS 52099-85-1 combines the 2-anilino substitution (characteristic of the 2023 acid series) with the N-phenyl amide (characteristic of the 2011 selective COX-1 series). No direct COX IC₅₀ data are published for CAS 52099-85-1; however, the 2-anilino nicotinic acid series showed only moderate COX inhibition, with the most potent compound (10g, para-chlorophenyl) achieving a tyrosinase IC₅₀ of 25.75 µM but COX activity described only through in silico docking predictions rather than experimental enzyme inhibition values [1]. This pattern suggests that combining 2-anilino and N-phenyl features may not yield the same COX-1 selectivity achieved by the unsubstituted N-phenylnicotinamides.

COX-1 selectivity COX-2 inhibition anti-inflammatory SAR comparison

Kdr/VEGFR2 Kinase Inhibition: 2-Anilino Substitution Is Absent from the Optimized Kdr Pharmacophore

Dominguez et al. (2007) reported the discovery of N-phenyl nicotinamides as potent Kdr/VEGFR2 inhibitors, with the lead compound 6,7-dimethoxy-quinazolin-4-yl-amino-nicotinamide achieving an IC₅₀ of 48 nM in an HTRF enzymatic assay, comparable to the reference inhibitor ZD-6474 [1]. The SAR in this study explored N-phenyl substitution and pyridine ring modifications but did not include 2-anilino-substituted pyridine-3-carboxamides. The 2-position of the pyridine ring in the Kdr-active series is either unsubstituted or linked to a quinazoline via an amino bridge; the introduction of a 2-anilino group (as in CAS 52099-85-1) would sterically clash with the hinge-binding region of the kinase, as inferred from the reported binding model [1]. No Kdr IC₅₀ data for CAS 52099-85-1 are available in the public domain. For procurement aimed at VEGFR2 inhibitor screening, unsubstituted or quinazoline-linked N-phenyl nicotinamides should be prioritized over the 2-anilino variant.

VEGFR2 inhibitor Kdr kinase angiogenesis kinase selectivity

HTS Fingerprint Breadth: Unique Combination of 113 PubChem BioAssay Entries vs. Narrowly Profiled Analogs

CAS 52099-85-1 has been tested in 113 distinct HTS assays deposited in PubChem BioAssay, spanning targets including the mu-opioid receptor (OPRM1), muscarinic M1 receptor (CHRM1), ADAM17 protease, proprotein convertase furin, fatty-acid CoA ligase FadD28, sialate O-acetylesterase (SIAE), and regulators of G-protein signaling (RGS4) [1]. This breadth of screening creates a multi-target bioactivity profile that is unique among N-phenyl nicotinamide analogs. In contrast, unsubstituted N-phenylnicotinamide (CAS 1752-96-1) has been screened in fewer than 20 PubChem assays, and 2-amino-N-phenylnicotinamide analogs are concentrated in Nav1.8-specific assays [2][3]. For researchers seeking a broadly characterized chemical probe, CAS 52099-85-1 offers a unique screening heritage that enables preliminary assessment of polypharmacology or off-target liability prediction.

high-throughput screening bioactivity fingerprint target profiling assay coverage

Procurement-Guiding Application Scenarios for 2-Anilino-N-phenylnicotinamide (CAS 52099-85-1)


Chemical Probe for Broad Target-Profiling and Off-Target Liability Assessment Campaigns

Due to its testing history in 113 HTS assays spanning diverse target classes (GPCRs, ion channels, proteases, metabolic enzymes, nuclear receptors), CAS 52099-85-1 is uniquely suited as a reference compound for establishing multi-target profiling workflows [1]. Researchers building predictive models of polypharmacology or evaluating assay platform reproducibility can leverage this compound's extensive public bioactivity fingerprint, which exceeds the screening coverage of simpler N-phenylnicotinamide analogs by approximately 5–10 fold [1][2].

Negative Control for Nav1.8 Sodium Channel Inhibitor Screening Cascades

The Merck patent US 2022/0119363 A1 demonstrates that 2-amino substitution is essential for Nav1.8 inhibitory activity within the N-phenyl nicotinamide class [3]. CAS 52099-85-1, bearing a 2-anilino group instead, is predicted to be inactive against Nav1.8 and thus can serve as a structurally matched negative control compound in Nav1.8 screening cascades, enabling differentiation of target-specific activity from scaffold-related nonspecific effects.

Synthetic Intermediate or Scaffold-Hopping Starting Point for Dual COX/VEGFR2 Medicinal Chemistry Programs

Although CAS 52099-85-1 itself lacks confirmed potency against COX-1/2 or VEGFR2/Kdr, it represents a hybrid structure combining the 2-anilino motif from weak COX-inhibitory nicotinic acids [4] with the N-phenyl amide from potent and selective COX-1 inhibitors (compound 28: COX-1 IC₅₀ = 0.35 µM) [5]. Medicinal chemistry teams pursuing scaffold-hopping strategies can use CAS 52099-85-1 as a starting template for parallel optimization toward either COX-1-selective or dual COX/VEGFR2 profiles, using its commercially accessible structure as a versatile synthetic entry point.

HTS Hit-Confirmation Reference Standard for Furin, ADAM17, and Muscarinic M1 Assays

PubChem BioAssay records confirm that CAS 52099-85-1 has been tested as a primary screening hit in biochemical and cell-based assays against furin (proprotein convertase), ADAM17 (TACE), and the muscarinic acetylcholine receptor M1 [1]. Although confirmatory concentration-response data (IC₅₀/EC₅₀) are not publicly disclosed, procurement of this compound enables independent hit validation and orthogonal assay confirmation for these therapeutically relevant targets.

Quote Request

Request a Quote for 2-anilino-N-phenylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.